![molecular formula C11H16ClNO2 B1378849 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423032-09-0](/img/structure/B1378849.png)
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a carboxylic acid group, and a methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of a Carboxylic Acid Derivative: The starting material can be a carboxylic acid derivative, which undergoes reduction to form the amino group.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process may include purification steps such as crystallization and filtration to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-methylphenol
3-amino-N-(2-methylphenyl)propanamide
2-Amino-3-methylphenol
Uniqueness: 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is unique due to its specific molecular structure, which includes both an amino group and a carboxylic acid group, making it versatile for various chemical reactions and applications. Its hydrochloride form also enhances its solubility and stability, making it suitable for industrial and pharmaceutical use.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOCNILSQMZDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

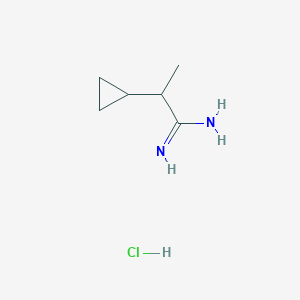
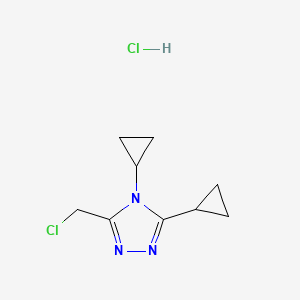
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)
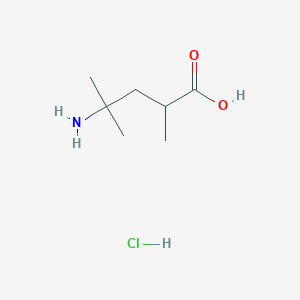
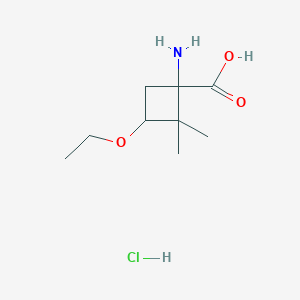
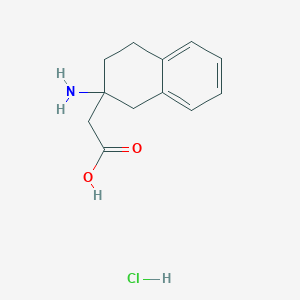
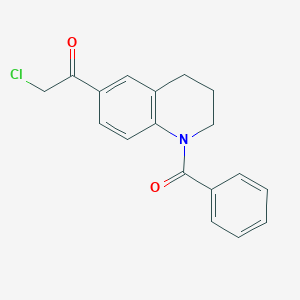
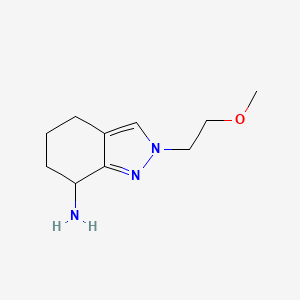
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
